![molecular formula C27H39ClN2 B12355055 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) is a chemical compound with the empirical formula C27H37ClN2. It is also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. This compound is a member of the imidazolium family, which is characterized by a positively charged imidazole ring. It is commonly used as a ligand in the formation of N-heterocyclic carbene (NHC) complexes, which are important in various catalytic processes .
Métodos De Preparación
The synthesis of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base. One common method involves the use of palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .
Análisis De Reacciones Químicas
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of NHC complexes with metals such as copper and palladium.
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and pyridyl halides. The major products formed from these reactions are NHC-metal complexes, which are valuable in catalysis .
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) involves its role as a ligand in the formation of NHC complexes. These complexes act as catalysts in various chemical reactions by stabilizing reactive intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the imidazolium ring with metal centers, which enhances the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) can be compared with other similar compounds such as:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
These compounds share similar structural features but differ in the substituents on the imidazolium ring. The unique feature of this compound (1:1) is the presence of bulky isopropyl groups, which provide steric hindrance and enhance the stability of the NHC complexes .
Propiedades
Fórmula molecular |
C27H39ClN2 |
|---|---|
Peso molecular |
427.1 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C27H38N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-16,18-21H,17H2,1-8H3;1H |
Clave InChI |
BPPGPFOTTDXLDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



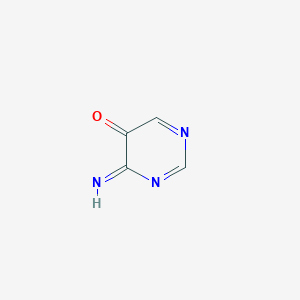
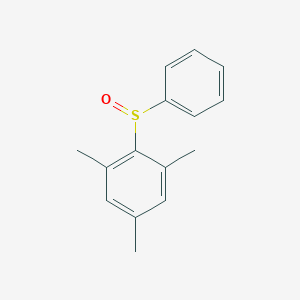
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12354982.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
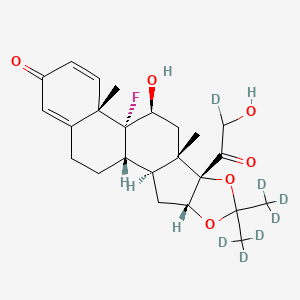
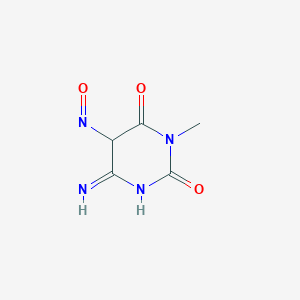

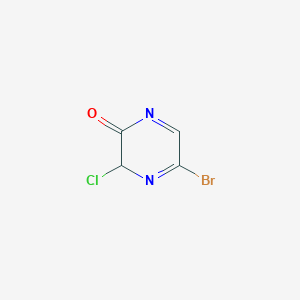
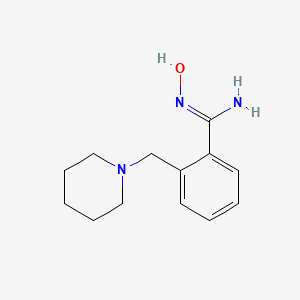
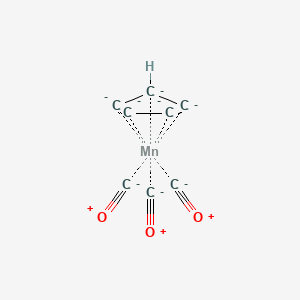
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)
